molecular formula C19H16N2O6 B2807514 Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate CAS No. 887888-52-0

Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate

Cat. No.: B2807514
CAS No.: 887888-52-0
M. Wt: 368.345
InChI Key: RXDLDDVWVUOAOF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C19H16N2O6. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, often involves heterocyclization methods . For example, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran ring, a nitrobenzamido group, and an ethyl carboxylate group. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Novel Synthesis Methods

  • Research has detailed novel synthesis methods for benzofuran derivatives, highlighting their importance in organic chemistry. For instance, a study demonstrated a facile and inexpensive synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the diversity of structures attainable from benzofuran precursors (Gao et al., 2011).

Biological Activities

  • Benzofuran derivatives have been synthesized and tested for various biological activities, including anti-HIV properties. A study synthesized new benzofuran derivatives and found that some exhibited the ability to inhibit HIV-1 and HIV-2 replication in cell culture (Mubarak et al., 2007).

Chemical Properties and Reactions

  • Investigations into the chemical properties of benzofuran derivatives have led to the development of compounds with potential applications in medicinal chemistry and materials science. For example, research on the synthesis of thienobenzofuranquinone derivatives through photoinduced and cerium(IV) ammonium nitrate (CAN)-mediated cycloaddition reactions demonstrates the reactivity of benzofuran derivatives under various conditions (Kobayashi et al., 2005).

Antimicrobial and Antituberculosis Applications

  • The potential antimicrobial and antituberculosis applications of benzofuran derivatives have been explored. Research on the synthesis, SAR, molecular docking, and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide shows the relevance of these compounds in developing new therapeutics (Thorat et al., 2016).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Therefore, the future research directions for Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate may include further exploration of its biological activities and potential applications as a drug.

Properties

IUPAC Name

ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-3-26-19(23)17-16(13-7-4-5-10-15(13)27-17)20-18(22)12-8-6-9-14(11(12)2)21(24)25/h4-10H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDLDDVWVUOAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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